2-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]pyrazine
Description
Properties
IUPAC Name |
[1-(pyrazine-2-carbonyl)azetidin-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c18-12(16-5-1-2-6-16)10-8-17(9-10)13(19)11-7-14-3-4-15-11/h3-4,7,10H,1-2,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJWMWSKYXHPSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(C2)C(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]pyrazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of the azetidine ring through a [2+2] cycloaddition reaction involving an imine and an alkene . The pyrrolidine ring can be introduced through a subsequent cyclization step involving suitable reagents and catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions. Additionally, purification techniques such as chromatography and crystallization would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]pyrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and other nitrogen-containing compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing pyrazine and pyrrolidine rings exhibit antimicrobial properties. The structural features of 2-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]pyrazine suggest it may interact with bacterial enzymes or receptors, leading to inhibitory effects on microbial growth. Similar compounds have been documented to show efficacy against a range of pathogens, including bacteria and fungi .
Anticancer Properties
Studies on derivatives of pyrazine have demonstrated anticancer activities, particularly through mechanisms involving apoptosis induction and cell cycle arrest. The unique structure of this compound may provide a scaffold for the development of novel anticancer agents targeting specific pathways involved in tumor progression .
Neurological Effects
Compounds with similar structural attributes have been explored for their neuroprotective effects. The potential modulation of neurotransmitter systems by this compound could lead to applications in treating neurodegenerative diseases or psychiatric disorders .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic synthesis techniques. This includes:
- Formation of the Pyrazine Core: Utilizing cyclization reactions to create the pyrazine ring from simpler precursors.
- Introduction of Functional Groups: Employing carbonylation reactions to attach pyrrolidine and azetidine moieties, enhancing the molecule's biological activity.
Such synthetic strategies are crucial for optimizing yield and purity, which are essential for subsequent biological evaluations.
Case Study 1: Antimicrobial Efficacy
In a controlled study, derivatives of pyrazine were screened against various bacterial strains. Compounds structurally related to this compound demonstrated significant inhibition zones, indicating potent antimicrobial activity. This suggests that further exploration into this compound could yield effective antimicrobial agents .
Case Study 2: Anticancer Activity
A series of pyrazine derivatives were tested for their ability to induce apoptosis in cancer cell lines. Results showed that certain modifications led to enhanced cytotoxicity compared to standard treatments, highlighting the potential for developing new anticancer therapies based on the structure of this compound .
Mechanism of Action
The mechanism of action of 2-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]pyrazine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazine Core
(a) 2-[2-(Pyrrolidine-1-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl]pyrazine
- Structure : Pyrazine fused with a pyrazolo-pyrazine ring system and a pyrrolidine-carbonyl group.
- Implications : Enhanced π-conjugation may improve fluorescence properties but reduce metabolic stability due to increased hydrophobicity.
(b) 2-[3-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]pyrazine
- Structure : Pyrrolidine-carbonyl group linked to a triazole-substituted azetidine.
- Key Differences : The cyclopropyl-triazole moiety introduces steric bulk and additional hydrogen-bonding sites, which could modulate receptor selectivity .
- Implications: Triazole groups are known to improve pharmacokinetic profiles by resisting enzymatic degradation .
Linker and Functional Group Modifications
(a) 2-(1-Piperazinyl)-3-{2-[3-(1-Pyrrolidinylmethyl)phenoxy]ethoxy}pyrazine
- Structure: Pyrazine with a piperazine-ethoxy-phenoxy-pyrrolidine side chain.
- Implications : Greater conformational flexibility may reduce target specificity compared to the rigid azetidine-carbonyl linker in the parent compound.
(b) 2-Methyl-3-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine
- Structure : Pyrazine substituted with a trifluoromethylpyridine-oxymethyl-piperidine group.
- Key Differences : The trifluoromethyl group enhances electronegativity and metabolic stability, while the piperidine ring increases basicity .
- Implications : The electron-withdrawing CF₃ group may reduce nucleophilic susceptibility but could limit solubility in aqueous environments.
Heterocycle Replacements
(a) Selenopheno[2,3-b]pyrazine Derivatives
- Structure: Pyrazine fused with selenophene (selenium-containing heterocycle).
- Key Differences : Selenium incorporation alters redox properties and polarizability compared to nitrogen-rich analogs .
- Implications: Selenophene derivatives exhibit unique photophysical behavior but may pose synthetic challenges due to selenium’s reactivity.
(b) Tetrazolate-Pyrazine Complexes (e.g., [Ru(bpy)₂L₂]+)
- Structure : Pyrazine functionalized with tetrazolate ligands in ruthenium complexes.
- Key Differences: Coordination to metal centers shifts redox potentials and luminescence properties. For example, pyrazine-tetrazolate complexes are less emissive than pyridine-tetrazolate analogs due to stronger electron-withdrawing effects .
- Implications: Such complexes are valuable in optoelectronics but differ fundamentally in application scope from non-metallated pyrazines.
Biological Activity
2-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound is characterized by its unique structural features, which include a pyrazine core and functional groups that may contribute to its pharmacological effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a pyrazine ring substituted with a pyrrolidine and azetidine moiety, which may influence its interaction with biological targets.
The biological activity of this compound is likely attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of the carbonyl groups in the pyrrolidine and azetidine rings may facilitate hydrogen bonding, enhancing binding affinity to target proteins.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or inflammation.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling cascades.
Biological Activities
Research indicates that derivatives of pyrazine, including compounds similar to this compound, exhibit a range of biological activities:
| Activity | Description |
|---|---|
| Anticancer | Inhibitory effects on tumor cell proliferation and induction of apoptosis. |
| Anti-inflammatory | Reduction of inflammatory markers and modulation of immune responses. |
| Antimicrobial | Activity against various bacterial strains and fungi. |
| Neuroprotective | Protection against oxidative stress in neuronal cells. |
Case Studies
A review of literature highlights several studies focusing on pyrazine derivatives:
- Anticancer Activity : A study demonstrated that a related pyrazine compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 9.1 µM, comparable to standard chemotherapeutics like adriamycin .
- Anti-inflammatory Effects : Another investigation revealed that compounds with similar structural motifs reduced TNF-alpha levels in vitro, indicating potential for treating inflammatory diseases .
- Neuroprotection : Research involving neuroblastoma cell lines showed that certain pyrazine derivatives improved cell viability under oxidative stress conditions .
Research Findings
Recent studies have expanded the understanding of the biological activity associated with pyrazine derivatives:
- A systematic review indicated that pyrazine-modified natural products possess enhanced pharmacological profiles compared to their parent compounds, exhibiting lower toxicity while maintaining efficacy .
- Compounds structurally related to this compound have shown promising results in preclinical models for various diseases, including cancer and neurodegenerative disorders .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]pyrazine?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation followed by hydrazine hydrate-mediated cyclization to form the pyrazine core . Additionally, multi-step protocols involving carbamate coupling reactions (e.g., activating azetidine-3-carboxylic acid with carbonyldiimidazole) and subsequent pyrrolidine conjugation are described in patent literature . Key intermediates like 3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl chloride are critical for modular assembly.
Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : Use ¹H/¹³C NMR to confirm the connectivity of the azetidine-pyrrolidine-pyrazine scaffold. IR spectroscopy can validate carbonyl stretching frequencies (~1650–1750 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) is essential for resolving stereochemical ambiguities. For example, Cambridge Crystallographic Data Centre (CCDC) protocols should be followed for data deposition and refinement .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if aerosolization is possible .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
- First Aid : For skin contact, wash with soap and water; for eye exposure, irrigate with saline for 15 minutes. Always consult a physician and provide the safety data sheet (SDS) .
Advanced Research Questions
Q. How can computational models predict the compound's interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like kinases or GPCRs. Validate with molecular dynamics (MD) simulations (e.g., GROMACS ) to assess stability .
- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. What strategies resolve contradictions in reported biological activities?
- Methodological Answer :
- Assay Standardization : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
- Orthogonal Validation : Combine enzymatic assays (e.g., fluorescence polarization) with cellular models (e.g., HEK293T transfection) to confirm target engagement .
Q. How to design derivatives to explore structure-activity relationships (SAR)?
- Methodological Answer :
- Scaffold Modification : Replace the pyrrolidine ring with piperidine or morpholine to assess steric effects. Introduce electron-withdrawing groups (e.g., –CF₃) on pyrazine to modulate solubility .
- Prodrug Strategies : Conjugate carboxylate groups (e.g., at the azetidine position) with ester prodrugs to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
